Z-Ser(Tos)-Ome

Stereospecific nucleophilic displacement SN2 vs. E2 selectivity Cysteine derivative synthesis

Z-Ser(Tos)-OMe is a strategically engineered serine building block featuring an orthogonal Cbz/Tos protecting group pair. The tosyl group is a purpose-installed leaving group for stereospecific SN2 nucleophilic displacement, enabling direct serine-to-cysteine conversion (up to 99.6% ee under phase-transfer catalysis), selenocysteine synthesis, and glycopeptide-drug conjugate assembly—transformations inaccessible to tBu- or Bzl-protected analogs. Achieve 82–88% isolated yields in thioacetate displacement without free-thiol handling. The Cbz group is removed by hydrogenolysis without disturbing the tosylate or thioester, enabling sequential chain elongation. Choose the only serine derivative that unlocks these synthetic routes.

Molecular Formula C19H21NO7S
Molecular Weight 407.4 g/mol
CAS No. 1492-52-0
Cat. No. B554270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ser(Tos)-Ome
CAS1492-52-0
SynonymsZ-Ser(Tos)-Ome; 1492-52-0; VHGXRGXCDVQIKS-KRWDZBQOSA-N; Z-SER-OME; SCHEMBL4972042; MolPort-016-581-056; ZINC2560792; 7965AH; AKOS024464814; AK163595; FT-0696204; ST24050372; K-4744; N-Benzyloxycarbonyl-O-p-tosyl-l-serinemethylester; N-Benzyloxycarbonylserine,3-(O)-p-toluenesulfonate; MethylO-[(4-methylphenyl)sulfonyl]-N-{[(phenylmethyl)oxy]carbonyl}serinate; Methyl2-([(benzyloxy)carbonyl]amino)-3-([(4-methylphenyl)sulfonyl]oxy)propanoate#
Molecular FormulaC19H21NO7S
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22)/t17-/m0/s1
InChIKeyVHGXRGXCDVQIKS-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Ser(Tos)-OMe (CAS 1492-52-0): Protected Serine Building Block with a Tosyl Leaving Group for Nucleophilic Displacement


Z-Ser(Tos)-OMe (Nα-benzyloxycarbonyl-O-p-toluenesulfonyl-L-serine methyl ester, CAS 1492-52-0) is a doubly protected L-serine derivative . The benzyloxycarbonyl (Cbz, Z) group blocks the α-amine, the methyl ester masks the C-terminus, and the p-toluenesulfonyl (tosyl, Ts) group activates the side-chain hydroxyl as an excellent leaving group for SN2 nucleophilic displacement [1]. This compound is commercially available at ≥98% purity (HPLC) as a white to off-white powder, soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with recommended long-term storage at 2–8 °C sealed under dry conditions .

Why Z-Ser(Tos)-OMe Cannot Be Replaced by Z-Ser(tBu)-OMe, Z-Ser(Bzl)-OMe, or Fmoc-Ser(tBu)-OH in Key Synthetic Routes


The tosyl group in Z-Ser(Tos)-OMe is not merely a passive hydroxyl protectant; it is a purposefully installed leaving group that enables nucleophilic displacement chemistries fundamentally inaccessible to the acid-labile tert-butyl ether (tBu) or hydrogenolysis-removable benzyl ether (Bzl) protecting strategies [1]. While Z-Ser(tBu)-OMe, Z-Ser(Bzl)-OMe, and Fmoc-Ser(tBu)-OH are suitable for standard peptide bond formation, none can participate in the stereospecific serine-to-cysteine conversion that defines the principal synthetic utility of Z-Ser(Tos)-OMe [2]. Moreover, the orthogonal pairing of Cbz (removable by catalytic hydrogenolysis or HBr/AcOH) with tosyl (a leaving group for SN2 displacement) provides a deprotection logic distinct from both the Boc/Bzl and Fmoc/tBu strategies, enabling synthetic sequences that require selective amine unveiling while preserving an electrophilic side-chain center [3].

Quantitative Differentiation of Z-Ser(Tos)-OMe vs. Closest Analogs: Head-to-Head and Cross-Study Comparisons


Optical Purity in SN2 Displacement: Z-Ser(Tos)-OMe Achieves 94.5% ee vs. 60.1% ee for the Mesyl Analog Under Anhydrous Conditions

In the nucleophilic displacement of the side-chain sulfonate by thiophenolate to produce S-phenyl-L-cysteine methyl ester, Z-Ser(Tos)-OMe (N-benzyloxycarbonyl-O-tosyl-L-serine methyl ester) reacted with thiophenol in the presence of KHCO₃ and water in DMF at 20 °C to give the L-cysteine derivative in 95% yield with 94.5% ee and an SN2:E2 selectivity ratio of 94:6, with no detectable dehydroalanine by-product [1]. Under comparable aqueous bicarbonate conditions, the mesyl analog (N-benzyloxycarbonyl-O-mesyl-L-serine methyl ester) gave 96% yield but only 91.5% ee with an SN2:E2 ratio of 92:8 [1]. Under rigorously anhydrous NaH/DMF conditions, the mesyl analog suffered extensive racemization, yielding only 55% of the desired L-product, 14% of the D-isomer (60.1% ee), 22% dehydroalanine, and an SN2:E2 ratio of 46:54 [1].

Stereospecific nucleophilic displacement SN2 vs. E2 selectivity Cysteine derivative synthesis

Phase-Transfer Catalysis Boosts Enantiomeric Excess to 99.6%: PTC vs. Conventional Base Conditions

A 2004 patent demonstrated that optically active Z-Ser(Tos)-OMe reacts with thiophenol under phase-transfer catalysis (PTC) conditions (K₂CO₃, toluene, tetrabutylphosphonium catalyst, room temperature) to yield S-phenyl-L-cysteine with 99.6% ee and negligible loss of enantiomeric excess [1]. In contrast, using 18% aqueous NaOH as base or ethyl acetate as solvent under otherwise similar conditions reduced the ee to approximately 80% [1]. This represents a 19.6 ee percentage point improvement directly attributable to the PTC protocol with the tosyl substrate.

Phase-transfer catalysis Enantioselective S-alkylation Industrial cysteine production

Unique Leaving-Group Reactivity: Tosyl Enables SN2 Displacement That tBu-Ether and Benzyl-Ether Protecting Groups Cannot Support

The tosylate group (pKa of conjugate acid ~ -2.8) ranks among the strongest leaving groups in organic synthesis, with a relative SN2 displacement rate approximately 60,000-fold greater than hydroxide [1]. In the context of serine derivatives, this enables clean SN2 displacement by sulfur, selenium, and nitrogen nucleophiles to yield cysteine, selenocysteine, and β-substituted alanine derivatives, respectively [2][3]. In contrast, Z-Ser(tBu)-OMe and Z-Ser(Bzl)-OMe, which employ tert-butyl ether or benzyl ether protection on the hydroxyl group, are inherently incapable of nucleophilic displacement because the ether oxygen cannot function as a leaving group . Their deprotection requires acidolysis (tBu: TFA) or hydrogenolysis (Bzl: H₂/Pd), which liberates the free hydroxyl but does not permit direct substitution. The tosyl group thus transforms the serine side chain from a passive, protected functionality into an actively electrophilic synthetic handle.

Leaving group ability Sulfonate ester activation Serine-to-cysteine conversion

Orthogonal Deprotection Logic: Cbz/Tos Pairing vs. Fmoc/tBu and Boc/Bzl Strategies

Z-Ser(Tos)-OMe combines a Cbz N-protecting group (cleavable by catalytic hydrogenolysis: H₂/Pd-C, or acidolysis: HBr/AcOH) with a tosyl O-substituent that can be displaced by nucleophiles under mild basic conditions [1]. This pairing enables a synthetic sequence in which the amine is first unveiled (by hydrogenolysis), coupled to an incoming carboxyl component, and the tosylate is subsequently displaced by a thiolate nucleophile to install a cysteine residue—all without affecting methyl ester protection at the C-terminus [2]. In contrast, Fmoc-Ser(tBu)-OH relies on base-labile Fmoc removal (piperidine) and acid-labile tBu cleavage (TFA), while Boc-Ser(Bzl)-OH uses acid-labile Boc and hydrogenolytic Bzl removal; neither orthogonality scheme permits a nucleophilic displacement step because neither tBu nor Bzl is a leaving group [3]. The Cbz/Tos orthogonality is thus uniquely suited for synthetic routes requiring (i) amine deprotection, (ii) amide coupling, and (iii) side-chain nucleophilic substitution to be performed sequentially on the same serine-derived scaffold.

Orthogonal protection Differential deprotection Multi-step peptide conjugate synthesis

Serine-to-Cysteine Conversion Yield: Z-Ser(Tos)-OMe Delivers 82–95% Isolated Yields of Optically Active Cysteine Peptides

Zioudrou, Wilchek, and Patchornik (1965) demonstrated that Z-Ser(Tos)-OMe reacts with sodium thioacetate in DMF at room temperature to produce N-benzyloxycarbonyl-S-acetyl-L-cysteine methyl ester via an SN2 mechanism, with the reaction proceeding quantitatively [1]. When applied to the dipeptide Z-Ser(Tos)-Phe-OBzl, the S-acetyl-L-cysteine dipeptide was isolated in 84% yield after treatment with sodium thioacetate in DMF; the product was optically active with [α]D -47°, matching the authentic sample prepared from L-cysteine [1]. Similarly, Z-Ser(Tos)-Phe-OCH₃ was converted to Z-Cys(Ac)-Phe-OCH₃ in 82% yield, and the tripeptide Z-Glu(OBzl)-Ser(Tos)-Gly-OEt was transformed into a glutathione derivative in 88% overall yield [1]. No analogous conversion is possible with Z-Ser(tBu)-OMe or Z-Ser(Bzl)-OMe, as these lack a displaceable leaving group on the side chain. The tosyl group uniquely enables this direct, stereospecific serine-to-cysteine transformation without requiring cysteine as a starting material [2].

Serine-to-cysteine transformation S-acetyl cysteine peptides Glutathione analog synthesis

Glycosidic Coupling: Z-Ser(Tos)-OMe Participates in Stereocontrolled O-Glycopeptide Bond Formation in <30 Minutes

Du and Kong (1995) reported that N-tosyl-L-serine methyl ester (10) and N-benzyloxycarbonyl-L-serine methyl ester (11) both react smoothly with fully benzylated 1,2-anhydro sugars (mannopyranose, galactopyranose, xylopyranose) in the presence of Lewis acid catalysts (ZnCl₂ or AgOTf) and powdered 4Å molecular sieves in CH₂Cl₂ at room temperature to afford 1,2-trans-linked glycosyl serine derivatives with high stereoselectivity and high yield in less than 30 minutes [1]. While the paper does not provide a direct numerical yield comparison between the N-tosyl and N-Cbz serine substrates, it establishes that the presence of the tosyl group on the serine side chain does not impede glycosidic coupling efficiency, and the reaction time of <30 min is competitive with standard O-glycosylation protocols that typically require hours to reach completion [1]. This demonstrates that Z-Ser(Tos)-OMe can serve as a dual-purpose building block: the tosyl group can either be retained through glycosylation for subsequent displacement, or the glycosylation can be performed on the N-tosyl-serine scaffold directly [2].

O-Glycopeptide synthesis Stereoselective glycosylation 1,2-Anhydro sugar coupling

Procurement-Driven Application Scenarios for Z-Ser(Tos)-OMe Based on Quantified Differentiation


Enantiopure S-Aryl-Cysteine Synthesis for HIV Protease Inhibitor Intermediates

When synthesizing S-aryl-L-cysteine derivatives as key intermediates for HIV protease inhibitors, Z-Ser(Tos)-OMe offers a demonstrated route to products with up to 99.6% ee under phase-transfer catalysis conditions, compared to ~80% ee without PTC [1]. This level of stereochemical fidelity meets pharmaceutical intermediate specifications directly, eliminating the need for chiral chromatographic resolution or diastereomeric recrystallization steps. The aqueous bicarbonate/K₂CO₃ conditions are scalable and avoid the use of NaH/DMF, which is problematic at manufacturing scale due to safety concerns and racemization (60.1% ee observed under anhydrous NaH conditions with the mesyl analog) [2].

Serine-to-Cysteine Peptide Modification Without Free Thiol Handling

For research groups synthesizing cysteine-containing bioactive peptides (e.g., disulfide-rich toxins, defensins, conotoxins), Z-Ser(Tos)-OMe can be incorporated into a growing peptide chain via standard amide coupling, and the tosylate can subsequently be displaced by thioacetate to yield S-acetyl-L-cysteine residues in 82–88% isolated yields [1]. This route avoids the handling of free-thiol cysteine derivatives, which are susceptible to air oxidation and disulfide scrambling during synthesis and purification. The Cbz group can be removed by hydrogenolysis without affecting the tosylate or the newly installed thioester, enabling further chain elongation [2].

Selenocysteine Peptide Synthesis via Tosylate Displacement

For laboratories studying selenoproteins or synthesizing selenocysteine-containing peptides, Z-Ser(Tos)-OMe is the preferred serine precursor because the tosylate group can be displaced by benzyl selenolate anion to produce optically active Se-benzyl-L-selenocysteine derivatives [1]. This transformation is not achievable with Z-Ser(tBu)-OMe or Z-Ser(Bzl)-OMe, which would require multistep deprotection, activation, and substitution sequences that lower overall yield and risk racemization. The direct SN2 displacement preserves the α-carbon stereochemistry, which is critical for biological activity of selenopeptides.

Orthogonal Deprotection in Complex Glycopeptide-Drug Conjugates

In the assembly of glycopeptide-drug conjugates requiring differential deprotection of amine and side-chain functionalities, Z-Ser(Tos)-OMe provides a unique Cbz/Tos orthogonal pair [1]. The Cbz group can be removed by catalytic hydrogenolysis to reveal the free amine for drug-linker conjugation, while the tosyl group remains intact and available for subsequent displacement by a thiol-containing effector molecule. This sequence is incompatible with Fmoc-Ser(tBu)-OH, where piperidine-mediated Fmoc removal would expose the free hydroxyl prematurely, and with Boc-Ser(Bzl)-OH, where acidolytic Boc removal would require anhydrous conditions incompatible with many carbohydrate substrates [2].

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